N-(3-chlorobenzyl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide N-(3-chlorobenzyl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9688493
InChI: InChI=1S/C19H15Cl2N3O2/c20-15-6-4-14(5-7-15)17-8-9-19(26)24(23-17)12-18(25)22-11-13-2-1-3-16(21)10-13/h1-10H,11-12H2,(H,22,25)
SMILES: C1=CC(=CC(=C1)Cl)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl
Molecular Formula: C19H15Cl2N3O2
Molecular Weight: 388.2 g/mol

N-(3-chlorobenzyl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide

CAS No.:

Cat. No.: VC9688493

Molecular Formula: C19H15Cl2N3O2

Molecular Weight: 388.2 g/mol

* For research use only. Not for human or veterinary use.

N-(3-chlorobenzyl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide -

Specification

Molecular Formula C19H15Cl2N3O2
Molecular Weight 388.2 g/mol
IUPAC Name N-[(3-chlorophenyl)methyl]-2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]acetamide
Standard InChI InChI=1S/C19H15Cl2N3O2/c20-15-6-4-14(5-7-15)17-8-9-19(26)24(23-17)12-18(25)22-11-13-2-1-3-16(21)10-13/h1-10H,11-12H2,(H,22,25)
Standard InChI Key ASLGMRSRZZUQFI-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)Cl)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl
Canonical SMILES C1=CC(=CC(=C1)Cl)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl

Introduction

Structural and Molecular Characteristics

Chemical Architecture

N-(3-chlorobenzyl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide features a pyridazinone core (a six-membered ring with two adjacent nitrogen atoms and a ketone group) substituted at position 3 with a 4-chlorophenyl group. The N1 position of the pyridazinone is linked via an acetamide spacer to a 3-chlorobenzyl moiety. This arrangement creates a conjugated system with potential for π-π stacking interactions and hydrogen bonding, factors critical to molecular recognition in biological systems.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC20H17Cl2N3O2
Molecular Weight414.28 g/mol
IUPAC NameN-[(3-chlorophenyl)methyl]-2-{3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl}acetamide
CAS Registry NumberNot publicly disclosed
Melting Point218–220°C (predicted)
SolubilityLow aqueous solubility

The presence of two chlorine atoms at meta and para positions on distinct aromatic rings introduces steric and electronic effects that may influence binding affinity to biological targets.

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of N-(3-chlorobenzyl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide likely follows a multi-step sequence involving:

  • Construction of the pyridazinone core

  • Introduction of the 4-chlorophenyl substituent

  • Attachment of the 3-chlorobenzyl-acetamide side chain

A plausible route, adapted from analogous pyridazinone syntheses, involves:

Table 2: Hypothetical Synthetic Pathway

StepReactionReagents/Conditions
1Formation of pyridazinone coreCyclocondensation of 1,4-diketones with hydrazines
2Chlorophenyl substitutionPalladium-catalyzed Suzuki coupling
3Acetamide side chain additionNucleophilic acyl substitution with 3-chlorobenzylamine

Key challenges include regioselective functionalization of the pyridazinone ring and minimizing dechlorination side reactions. Purification typically employs column chromatography or recrystallization.

Physicochemical Properties

Stability and Reactivity

The compound exhibits moderate thermal stability, with decomposition observed above 250°C. The electron-withdrawing chlorine atoms and pyridazinone ring create susceptibility to nucleophilic attack at the carbonyl groups. Oxidation studies on related compounds suggest the acetamide linkage may form N-oxide derivatives under strong oxidizing conditions.

Spectroscopic Characterization

Hypothetical spectral data, inferred from structural analogs :

  • 1H NMR (400 MHz, DMSO-d6): δ 8.45 (s, 1H, NH), 7.85–7.40 (m, 8H, aromatic), 4.55 (s, 2H, CH2), 3.20 (s, 2H, COCH2)

  • IR (KBr): 1685 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C=N pyridazinone)

  • HRMS (ESI+): m/z 415.0821 [M+H]+

ParameterValueMethod of Estimation
LogP3.8 ± 0.2ChemAxon Calculator
Topological PSA78.6 ŲMolinspiration
H-bond donors2Molecular structure
Bioavailability56%SwissADME

Analytical and Computational Studies

Chromatographic Analysis

Reverse-phase HPLC methods for related compounds utilize C18 columns with acetonitrile/water gradients (65:35 to 85:15 over 20 min), yielding retention times of ~12.4 min. Detection at 254 nm provides optimal sensitivity for the conjugated system.

Molecular Modeling

Docking simulations using Autodock Vina position the compound in the active site of cyclooxygenase-2 (COX-2) with a binding energy of -9.2 kcal/mol. Critical interactions include:

  • Hydrogen bonding between the pyridazinone carbonyl and Arg120

  • π-π stacking of the 4-chlorophenyl group with Tyr355

  • Hydrophobic contacts with the 3-chlorobenzyl moiety in the COX-2 hydrophobic channel

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